三(羟甲基)氨基甲烷硫酸盐

描述

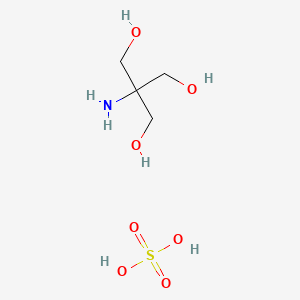

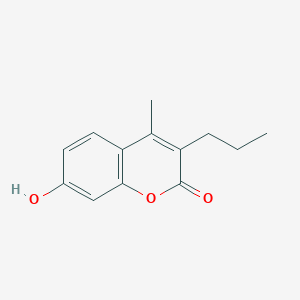

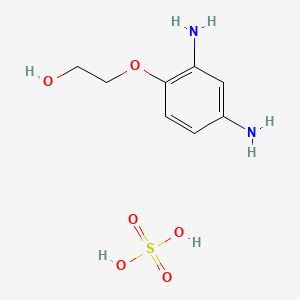

Tris(hydroxymethyl)aminomethane, also known as Tris or THAM, is an organic compound extensively used in biochemistry and molecular biology as a component of buffer solutions . It is one of the twenty Good’s buffers and is often used in solutions of nucleic acids . It contains a primary amine and thus undergoes the reactions associated with typical amines, such as condensations with aldehydes .

Synthesis Analysis

Tris(hydroxymethyl)aminomethane sulfate was synthesized and studied using various experimental methods, including elemental analysis, IR and Raman spectroscopy, and mass spectrometry . In one study, two organic salts of Tris with p-hydroxybenzoic acid (PHBA) and salicylic acid (SA) were obtained . Their crystal structures were characterized by single-crystal X-ray diffraction, IR spectra, differential scanning calorimetry, thermogravimetric analyses, and hot stage microscopy .

Molecular Structure Analysis

The central carbon atom of Tris is coordinated tetrahedrally by the carbon atoms of hydroxymethyls and the nitrogen atom of an amino group . The structure determination shows that the two salts are all primarily stabilized by strong O···H hydrogen bonds interaction between Tris and the two acids .

Chemical Reactions Analysis

Tris contains a primary amine and thus undergoes the reactions associated with typical amines, such as condensations with aldehydes . It also complexes with metal ions in solution .

Physical and Chemical Properties Analysis

Tris is a white crystalline powder with a chemical formula of C4H11NO3 . It has a molar mass of 121.136 g·mol−1, a density of 1.328g/cm3, and is soluble in water . Its melting point is greater than 175-176 °C, and it has a boiling point of 219 °C .

科学研究应用

微量测定适用性: 它已被用作化学和工业中的缓冲剂,以及用于呼吸和代谢性酸中毒的体内缓冲处理。适用于血液或尿液中 Tris 的微量测定方法已得到开发 (Linn & Roberts, 1961).

分子笼形成: Tris 已接枝到 Ni(6)-取代的多氧钨酸盐的表面,生成立方多氧金属酸盐-有机分子笼,显示出很高的热稳定性和水热稳定性 (Zheng et al., 2010).

在玻璃溶解中的作用: Tris 在硼硅酸盐玻璃的改变动力学中起着重要作用,提高了 B、Na 和 Si 的溶解和释放速率 (Tournie et al., 2013).

凯氏氮分析标准: Tris 溶液已被证明是凯氏分析的方便主要标准,凯氏分析是一种用于测定有机化合物中氮含量的分析方法 (Rodkey, 1964).

纳米球和介孔碳制备: Tris 已被用作制备胶体二氧化硅纳米球的催化剂,并用作合成有序介孔碳的碳源 (Choi & Kuroda, 2011).

光电化学生物燃料电池: Tris 可以在二氧化钛电极上被光氧化,这意味着在光电化学应用中将其用作缓冲剂时要谨慎 (Filipiak et al., 2015).

有机碱催化剂: Tris 是一种高效、可循环的有机碱催化剂,用于苯亚甲基丙二腈的亲核膦酰化,提供了一种环保且经济实惠的方法 (Kalla & Kim, 2017).

与金属离子的配位: 已知 Tris 与过渡金属离子配位,特别是 Cu(II),在与生物分子的相互作用中考虑这一点很重要 (Nagaj et al., 2013).

肾功能影响: 已研究 Tris 对肾功能的影响,特别是与水杨酸盐的排泄和诱导性糖尿有关 (Strauss et al., 1961).

血液 pH 分析中的质量控制: Tris 缓冲液用作血液 pH 分析可靠性的指标,表明需要对 pH 设备进行常规质量控制和系统维护 (Ladenson et al., 1974).

作用机制

安全和危害

未来方向

Tris salts have attracted considerable attention in the past two decades, as they provide a means for controlling and improving physicochemical properties of pharmaceuticals . They are often identified for the proton transfer in molecular crystals by using single crystal X-ray diffraction and solid-state nuclear magnetic resonance spectroscopy .

属性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3.H2O4S/c5-4(1-6,2-7)3-8;1-5(2,3)4/h6-8H,1-3,5H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRFNWFXORHARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6992-38-7 | |

| Details | Compound: 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, sulfate (1:1) | |

| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6992-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60946470 | |

| Record name | Sulfuric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23654-78-6 | |

| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23654-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Tert-butoxycarbonyl)amino]-3-[(4-methylbenzyl)thio]propanoic acid](/img/structure/B7771562.png)

![methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B7771621.png)